molecular formula C13H8BrNO B14137450 3-Bromo-2-(2-furyl)quinoline

3-Bromo-2-(2-furyl)quinoline

Cat. No.: B14137450
M. Wt: 274.11 g/mol
InChI Key: DAGDQOVTOYRHLB-UHFFFAOYSA-N
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Description

3-Bromo-2-(2-furyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 3-position and a furan ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2-furyl)quinoline can be achieved through several methods. One common approach involves the bromination of 2-(2-furyl)quinoline using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2-furyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives, while nucleophilic substitution can introduce different functional groups at the 3-position.

Scientific Research Applications

3-Bromo-2-(2-furyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2-furyl)quinoline and its derivatives largely depends on their specific applications. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

3-bromo-2-(furan-2-yl)quinoline

InChI

InChI=1S/C13H8BrNO/c14-10-8-9-4-1-2-5-11(9)15-13(10)12-6-3-7-16-12/h1-8H

InChI Key

DAGDQOVTOYRHLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=CO3)Br

Origin of Product

United States

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